molecular formula C8H17NO2S B104519 Tert-Butyl (2-(methylthio)ethyl)carbamate CAS No. 174360-08-8

Tert-Butyl (2-(methylthio)ethyl)carbamate

Cat. No. B104519
M. Wt: 191.29 g/mol
InChI Key: WOTZPSAMFDSYKM-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(methylthio)ethyl)carbamate is a chemical compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and materials science. They often serve as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamates can involve several steps, including protection of amino groups, alkylation, and carbamation. For example, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization as a key step, which is a cyclization reaction that introduces a lactam moiety into the molecule . Another synthesis method for a tert-butyl carbamate derivative uses O-tert-butyl-N-(chloromethyl)-N-methyl carbamate as a source of the MeNHCH2− synthon, which is then reacted with various electrophiles to yield functionalized carbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized by spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structure of a related compound, (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, shows a cis urethane linkage and dimer formation through N—H⋯O=C hydrogen bonds . Similarly, the structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate is stabilized by intramolecular C—H⋯O hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, including hydrolysis, alkylation, and reactions with organometallics. For example, hydrolysis of a tert-butyl carbamate can lead to the deprotection of the amine functionality . In another case, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can form complexes with metals, as seen in the synthesis of copper(II) and nickel(II) complexes with tert-butyl N-(2-mercaptoethyl)carbamate, which mimic the active site of thiolate-alkylating enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the solubility and reactivity of the compound. The hydrogen bonding patterns observed in the crystal structures can also impact the melting points and stability of these compounds . The electrochemical properties, such as redox behavior, can be studied using cyclic voltammetry, which is important for understanding the reactivity of metal complexes of tert-butyl carbamates .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl (2-(methylthio)ethyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For example, it is used in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, a key intermediate in the production of omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Crystal Structure and Molecular Conformation

The compound's crystal structure and molecular conformation have been studied to facilitate the synthesis of specific isomers and derivatives. For instance, crystals of a related compound, tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, have been grown and analyzed to understand its molecular structure, which is crucial for the synthesis of enantiopure compounds (Oku, Naito, Yamada, & Katakai, 2004).

Directed Lithiation and Chemical Transformations

Directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate and similar compounds allows for the creation of various substituted products. This process is significant in organic synthesis, providing high yields of modified products and demonstrating versatility in chemical transformations (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Gasoline Additives

This compound plays a role in the synthesis of fuel additives like ethyl tert-butyl ether (ETBE). A study described the synthesis and characterization of ETBE, which is used to reduce emissions from vehicles. The study highlights the importance of this compound in creating environmentally friendly gasoline additives (Donahue, D'Amico, & Exline, 2002).

Novel Protease Inhibitors

Enantioselective synthesis of certain carbamates, including tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, has been utilized in the development of novel β-secretase inhibitors. This is particularly relevant in the context of designing new drugs for diseases like Alzheimer's (Ghosh, Cárdenas, & Brindisi, 2017).

Environmental Impact Studies

The compound has also been studied in the context of its environmental impact, particularly its role in soil ecology and the dynamics of inorganic nitrogen in soil when used as a gasoline additive (Bartling, Schloter, & Wilke, 2010).

properties

IUPAC Name

tert-butyl N-(2-methylsulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-6-12-4/h5-6H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTZPSAMFDSYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399880
Record name Tert-Butyl (2-(methylthio)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl (2-(methylthio)ethyl)carbamate

CAS RN

174360-08-8
Record name Tert-Butyl (2-(methylthio)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a dried reaction flask, 2-(methylthio)ethylamine hydrochloride (6.382 g, 50.0 mmol) and TEA (triethylamine) (13.9 mL, 100 mmol) were dissolved in tetrahydrofuran (63.3 mL). To the mixture was added dropwise Boc2O(di-tert-butyl dicarbonate) (12.3 g, 56.4 mmol) dissolved in tetrahydrofuran (10 mL) under an ice-salt bath. The mixture was stirred at room temperature for 21 hr. Water and ethyl acetate were added. The mixture was extracted with ethyl acetate. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated to produce a crude colorless oil (11.752 g).
Quantity
6.382 g
Type
reactant
Reaction Step One
Name
Quantity
13.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
Boc2O(di-tert-butyl dicarbonate)
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
63.3 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Patel, S Goswami, G Hazarika… - Advanced …, 2023 - Wiley Online Library
Augmentation of the activity of FDA‐approved antibiotics by an adjuvant or antibiotic carrier is considered one of the promising strategies to fight against antibiotic‐resistant bacteria. …
Number of citations: 3 onlinelibrary.wiley.com
P Li, N Ma, Z Wang, Q Dai, C Hu - The Journal of Organic …, 2018 - ACS Publications
A general and effective method for the synthesis of alkylamine via intramolecular decarboxylation of alkanoyloxycarbamates is described. The alkanoyloxycarbamates are readily …
Number of citations: 15 pubs.acs.org

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